

An In-depth Technical Guide to VU534: A Novel NAPE-PLD Activator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VU534 is a potent small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules with diverse physiological roles, including the regulation of inflammation and cellular uptake of apoptotic bodies (efferocytosis). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **VU534**. It includes detailed experimental protocols for key biological assays and visual representations of its chemical structure and associated signaling pathways to support further research and development.

Chemical Structure and Properties

VU534, with the systematic IUPAC name N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, is a benzothiazole derivative. Its chemical identity and key physicochemical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	N-(5,7-dimethyl-2- benzothiazolyl)-1-[(4- fluorophenyl)sulfonyl]-4- piperidinecarboxamide		
CAS Number	923509-20-0	[1][2]	
Molecular Formula	C21H22FN3O3S2	[1][2]	
Molecular Weight	447.55 g/mol	[2]	
Appearance	White to off-white solid	[2]	
Solubility	Soluble in DMSO (≥10 mg/mL), slightly soluble in Methanol (0.1-1 mg/mL)	[1]	
SMILES	CC1=CC(C)=C2SC(NC(C3CC N(S(=O) (C4=CC=C(C=C4)F)=O)CC3)= O)=NC2=C1	[2]	
InChI	InChI=1S/C21H22FN3O3S2/c 1-13-11-14(2)19-18(12-13)23- 21(29-19)24-20(26)15-7-9- 25(10-8-15)30(27,28)17-5-3- 16(22)4-6-17/h3-6,11- 12,15H,7-10H2,1-2H3, (H,23,24,26)	[1]	

Chemical Structure Diagram

Caption: Chemical structure of VU534.

Biological Activity and Signaling Pathways

VU534 is a potent activator of NAPE-PLD, an enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and



phosphatidic acid.[3][4] NAEs, such as anandamide and oleoylethanolamide, are endogenous bioactive lipids involved in various physiological processes.

Quantitative Biological Data

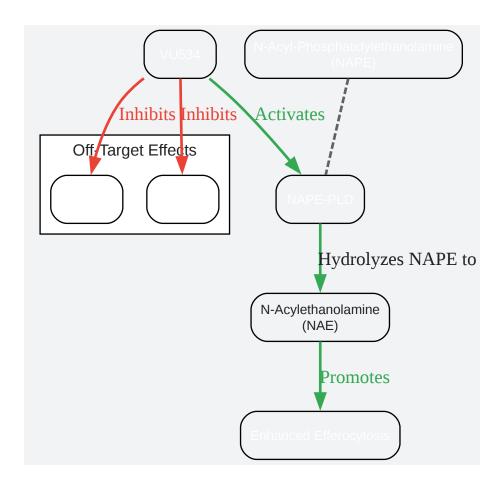
Parameter	Organism	Value	Reference
NAPE-PLD EC50	Mouse (recombinant)	0.30 μΜ	[2]
NAPE-PLD EC50	Human (recombinant)	0.93 μΜ	[1]
NAPE-PLD EC50	HepG2 cells	1.5 μΜ	[2]
FAAH IC50	Not specified	1.2 μM (dual inhibitor with sEH)	[2]
sEH IC50	Not specified	1.2 μM (dual inhibitor with FAAH)	[2]

Signaling Pathway

VU534 enhances the production of NAEs by directly activating NAPE-PLD. This leads to increased levels of NAEs, which can then act on their respective downstream targets. One of the key downstream effects of **VU534**-mediated NAPE-PLD activation is the enhancement of efferocytosis by macrophages.[3][4] Efferocytosis is the process of removing apoptotic cells, which is crucial for tissue homeostasis and the resolution of inflammation.

VU534 also exhibits inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), enzymes that are also involved in lipid signaling pathways.[2] The dual inhibition of FAAH and sEH has been explored as a therapeutic strategy for pain and inflammation.





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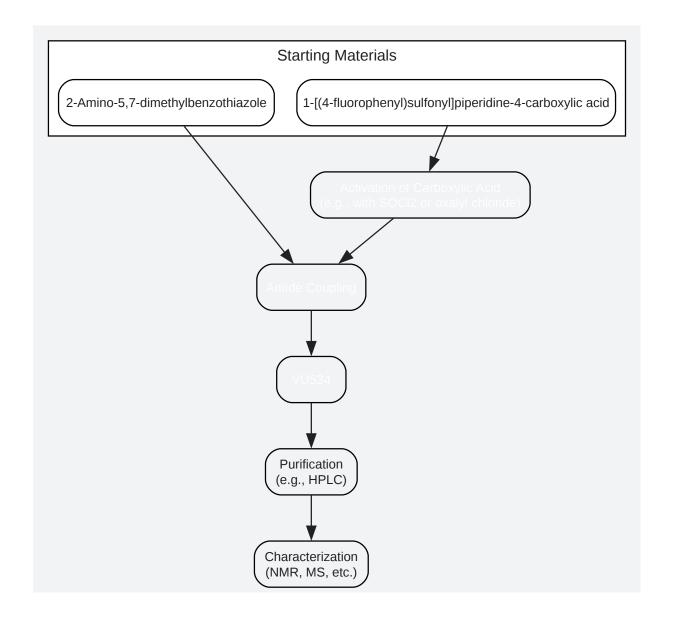
Caption: Signaling pathway of VU534 as a NAPE-PLD activator.

Experimental Protocols Synthesis, Purification, and Characterization of VU534

A detailed, step-by-step experimental protocol for the synthesis of **VU534** is not publicly available in the reviewed literature. However, the synthesis of structurally related benzothiazole phenylsulfonyl-piperidine carboxamides typically involves a multi-step process. A plausible synthetic route would involve the acylation of a substituted 2-aminobenzothiazole with a 1-(arylsulfonyl)piperidine-4-carbonyl chloride.

Representative Synthetic Scheme:





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